A Technical Guide to the Structural Elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol Derivatives
A Technical Guide to the Structural Elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol Derivatives
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques essential for the structural elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol and its derivatives. This class of compounds, belonging to the 1,3-oxazinane heterocyclic family, is of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological potential.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for each described protocol.
Introduction: The Significance of the 1,3-Oxazinane Scaffold
The 1,3-oxazinane ring is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. These compounds have demonstrated a wide range of activities, including their potential as antitumor, antibiotic, and antipsychotic agents.[1] The precise three-dimensional arrangement of substituents on the oxazinane ring is critical for its interaction with biological targets. Therefore, unambiguous structural determination is a cornerstone of any research and development program focused on these derivatives. This guide will walk through a multi-technique approach to confidently elucidate the structure of (3-Benzyl-1,3-oxazinan-5-yl)methanol derivatives.
The Analytical Triad: NMR, Mass Spectrometry, and X-ray Crystallography
A robust structural elucidation strategy for novel organic compounds relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals can be obtained, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and reveals their connectivity.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical (3-Benzyl-1,3-oxazinan-5-yl)methanol derivative, one would expect to observe signals corresponding to the benzylic protons, the protons on the oxazinane ring, and the hydroxymethyl group.
The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (3-Benzyl-1,3-oxazinan-5-yl)methanol
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Benzyl -CH₂- | ~3.5 - 4.0 | ~55 - 60 |
| Aromatic C-H | ~7.2 - 7.4 | ~127 - 130 |
| Aromatic C (quaternary) | - | ~135 - 140 |
| Oxazinane -N-CH₂-O- | ~4.0 - 4.5 (axial & equatorial) | ~80 - 85 |
| Oxazinane -N-CH₂-C- | ~2.5 - 3.5 (axial & equatorial) | ~50 - 60 |
| Oxazinane -C-CH(OH)-C- | ~3.5 - 4.0 | ~70 - 75 |
| Oxazinane -O-CH₂-C- | ~3.8 - 4.8 (axial & equatorial) | ~65 - 75 |
| -CH₂OH | ~3.4 - 3.8 | ~60 - 65 |
| -OH | Variable | - |
Note: These are predicted ranges and can vary based on the solvent and other substituents on the molecule.
While 1D NMR provides foundational information, 2D NMR experiments are indispensable for assembling the complete molecular structure.
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COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms.[2] For (3-Benzyl-1,3-oxazinan-5-yl)methanol, COSY would reveal the connectivity within the oxazinane ring and the relationship between the methine proton at C5 and the methylene protons of the hydroxymethyl group.
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[3] This is a crucial step in assigning the carbon spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[3][4] HMBC is instrumental in connecting different fragments of the molecule. For instance, it would show a correlation between the benzylic protons and the quaternary aromatic carbon, as well as with C2 and C4 of the oxazinane ring, confirming the position of the benzyl group.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the purified (3-Benzyl-1,3-oxazinan-5-yl)methanol derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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1D NMR Acquisition:
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Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire a ¹³C{¹H} NMR spectrum.
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-
2D NMR Acquisition:
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Acquire a COSY spectrum to establish ¹H-¹H correlations.
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Acquire an HSQC spectrum to determine ¹H-¹³C one-bond correlations.
-
Acquire an HMBC spectrum to establish long-range ¹H-¹³C correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H signals, and assign all peaks in the 1D and 2D spectra to the corresponding atoms in the proposed structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.[5]
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High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure. For (3-Benzyl-1,3-oxazinan-5-yl)methanol, key fragmentations would likely involve the loss of the benzyl group (m/z 91), the hydroxymethyl group (m/z 31), and cleavage of the oxazinane ring.
Table 2: Expected High-Resolution Mass and Key Fragments for (3-Benzyl-1,3-oxazinan-5-yl)methanol (C₁₂H₁₇NO₂)
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₂H₁₈NO₂⁺ | 208.1332 | Protonated molecular ion |
| [M-CH₂OH]⁺ | C₁₁H₁₄NO⁺ | 176.1070 | Loss of the hydroxymethyl group |
| [M-C₇H₇]⁺ | C₅H₁₀NO₂⁺ | 116.0655 | Loss of the benzyl group |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl cation (tropylium ion) |
Experimental Protocol: Mass Spectrometry Analysis
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
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HRMS Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) using electrospray ionization (ESI) in positive ion mode.
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MS/MS Acquisition: Perform a product ion scan on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern.
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Data Analysis: Determine the elemental composition from the accurate mass measurement. Propose fragmentation pathways consistent with the observed product ions.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[6] It reveals the precise bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry at chiral centers. For 1,3-oxazinane derivatives, X-ray crystallography can definitively establish the chair or boat conformation of the six-membered ring and the axial or equatorial positions of the substituents.[6]
Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of the compound by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.
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Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
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Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.[7]
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Analysis: Analyze the final structure to determine bond lengths, angles, and conformational details.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of (3-Benzyl-1,3-oxazinan-5-yl)methanol derivatives is a critical step in their development as potential therapeutic agents. A comprehensive and synergistic approach, integrating the power of 1D and 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray crystallography, is essential for achieving an unambiguous and confident structural assignment. The methodologies and protocols outlined in this guide provide a robust framework for researchers in this exciting field.
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